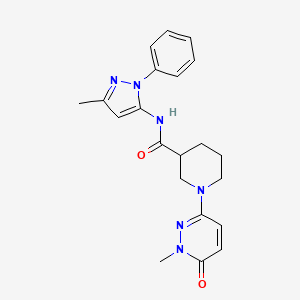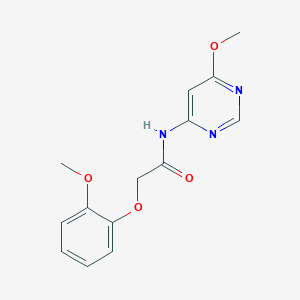
N-(6-methoxypyrimidin-4-yl)-2-(2-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-methoxypyrimidin-4-yl)-2-(2-methylphenoxy)acetamide, also known as MPA, is a synthetic compound that has been used in various scientific and medical research applications. MPA is a derivative of the pyrimidine family, which is a group of heterocyclic aromatic compounds with a 6-membered ring structure containing two nitrogen atoms. MPA has been found to have a wide range of biological activities, including antiviral, anti-inflammatory, and antitumor activities. It has been studied extensively in the laboratory and has been used in a variety of medical and scientific research applications.
科学研究应用
N-(6-methoxypyrimidin-4-yl)-2-(2-methylphenoxy)acetamide has been used in a variety of scientific research applications, including the study of antiviral, anti-inflammatory, and antitumor activities. It has also been used to study the biochemical and physiological effects of various compounds, such as hormones and neurotransmitters. In addition, this compound has been used in the study of drug delivery systems, as well as drug metabolism and pharmacokinetics.
作用机制
The mechanism of action of N-(6-methoxypyrimidin-4-yl)-2-(2-methylphenoxy)acetamide is not fully understood, but it is believed to interact with various cellular proteins and enzymes. It is thought to interact with enzymes involved in the metabolism of hormones and neurotransmitters, as well as enzymes involved in the synthesis of proteins. It is also thought to interact with enzymes involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the replication of a variety of viruses, including HIV and hepatitis C. In addition, it has been found to have anti-inflammatory and antitumor activities. It has also been found to have an effect on the metabolism of hormones and neurotransmitters, as well as the synthesis of proteins.
实验室实验的优点和局限性
N-(6-methoxypyrimidin-4-yl)-2-(2-methylphenoxy)acetamide has several advantages for laboratory experiments. It is relatively easy to synthesize, and it has a wide range of biological activities. In addition, it is relatively stable, and it has a low toxicity profile. However, there are some limitations to using this compound in laboratory experiments. It can be difficult to accurately measure its concentration in a solution, and it can be difficult to control its activity in a laboratory setting.
未来方向
Future research on N-(6-methoxypyrimidin-4-yl)-2-(2-methylphenoxy)acetamide could focus on further elucidating its mechanism of action, as well as exploring its potential applications in the treatment of various diseases. In addition, further research could be conducted to explore its potential interactions with other drugs, as well as its potential for drug delivery systems. Additionally, further research could be conducted to explore its potential as an antiviral, anti-inflammatory, and antitumor agent. Finally, further research could be conducted to explore its potential use in the development of new drugs, as well as its potential for drug delivery systems.
合成方法
N-(6-methoxypyrimidin-4-yl)-2-(2-methylphenoxy)acetamide can be synthesized through a number of methods, including a condensation reaction between 2-methylphenol and acetamide. In this reaction, 2-methylphenol is treated with acetic anhydride and pyridine in the presence of a catalyst, such as p-toluenesulfonic acid, to form this compound. This synthesis method is relatively simple and can be performed in a laboratory setting.
属性
IUPAC Name |
N-(6-methoxypyrimidin-4-yl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-10-5-3-4-6-11(10)20-8-13(18)17-12-7-14(19-2)16-9-15-12/h3-7,9H,8H2,1-2H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHRSVAZHQXEGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=NC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B6504998.png)
![3-chloro-4-fluoro-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B6505006.png)
![N-{[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide](/img/structure/B6505013.png)
![N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}pyridine-2-carboxamide](/img/structure/B6505021.png)
![3-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-[(4-methoxyphenyl)methyl]urea](/img/structure/B6505026.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B6505031.png)
![N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}cyclopropanecarboxamide](/img/structure/B6505035.png)
![3-cyclopentyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)propanamide](/img/structure/B6505038.png)
![N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}pyrazine-2-carboxamide](/img/structure/B6505040.png)
![N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)-2-phenylacetamide](/img/structure/B6505043.png)
![3-{[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B6505057.png)
